molecular formula C11H15ClO B8444507 1-(4-Chlorophenyl)-2,2-dimethylpropanol

1-(4-Chlorophenyl)-2,2-dimethylpropanol

Cat. No.: B8444507
M. Wt: 198.69 g/mol
InChI Key: KVQHMAMNJSQJBE-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2,2-dimethylpropanol (CAS 5468-97-3) is a chlorinated aromatic alcohol with the molecular formula C₁₀H₁₃ClO and a molecular weight of 184.66 g/mol . Structurally, it consists of a 4-chlorophenyl group attached to a tertiary alcohol (2,2-dimethylpropanol). Key physical properties include a density of 1.12 g/cm³, boiling point of 263.2°C, and flash point of 113°C .

Properties

Molecular Formula

C11H15ClO

Molecular Weight

198.69 g/mol

IUPAC Name

1-(4-chlorophenyl)-2,2-dimethylpropan-1-ol

InChI

InChI=1S/C11H15ClO/c1-11(2,3)10(13)8-4-6-9(12)7-5-8/h4-7,10,13H,1-3H3

InChI Key

KVQHMAMNJSQJBE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C1=CC=C(C=C1)Cl)O

Origin of Product

United States

Comparison with Similar Compounds

1-(4-Chloro-2-methylphenyl)-1-propanol (CAS 1034980-58-9)

  • Molecular Formula : C₁₀H₁₃ClO (identical to the target compound) .
  • Key Differences: Substituent Position: The benzene ring has 4-chloro-2-methyl substitution (vs. 4-chloro in the target compound). Alcohol Position: The hydroxyl group is on the first carbon of the propanol chain (vs. tertiary alcohol at C2 in the target) .
  • The primary alcohol structure could increase reactivity compared to the tertiary alcohol in the target compound.

1-(4-Fluorophenyl)-2-methylpropan-2-amine Hydrochloride

  • Structure : Features a 4-fluorophenyl group and a tertiary amine hydrochloride (vs. 4-chlorophenyl and alcohol in the target) .
  • Implications :
    • Fluorine’s smaller atomic size and higher electronegativity reduce steric hindrance and electronic effects compared to chlorine.
    • The amine hydrochloride group introduces ionic character, increasing water solubility but altering pharmacological profiles .

Functional Group Comparisons: Alcohols vs. Ketones

(E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-one (C1)

  • Structure: A chlorophenyl-substituted propenone (ketone) .
  • Key Differences :
    • Functional Group: Ketone (C=O) vs. alcohol (OH).
    • Conjugation: The α,β-unsaturated ketone system enables resonance stabilization, enhancing reactivity in Michael additions or nucleophilic attacks .

Halogenation and Environmental Impact

DDT and Metabolites (e.g., DDE, DDD)

  • Structure : Polychlorinated biphenyl derivatives with historical use as insecticides .
  • Comparison :
    • Environmental Persistence: DDT’s stability led to bioaccumulation, whereas the target alcohol’s simpler structure may degrade more readily.
    • Toxicity: DDT exhibits neurotoxic and endocrine-disrupting effects, while the target compound’s hazards are unspecified but likely distinct due to its alcohol group .

Physicochemical and Application Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Functional Group Key Applications/Findings Source
This compound C₁₀H₁₃ClO 184.66 263.2 1.12 Tertiary alcohol Potential agrochemical intermediate
1-(4-Chloro-2-methylphenyl)-1-propanol C₁₀H₁₃ClO 184.66 N/A N/A Primary alcohol Understudied; structural analog
(E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-one C₁₆H₁₃ClO 256.73 N/A N/A α,β-unsaturated ketone Cytotoxicity testing
5-[(4-Chlorophenyl)methyl]-2,2-dimethylcyclopentanone C₁₅H₁₇ClO 248.75 N/A N/A Cyclic ketone Intermediate for fungicide Metconazole

Key Research Findings and Implications

  • Substituent Effects: Chlorine at the para position enhances electronic withdrawal, stabilizing the aromatic ring.
  • Functional Group Influence :
    • Tertiary alcohols (target compound) are less reactive than primary alcohols or ketones, suggesting greater stability in formulation .
  • Agrochemical Relevance: Cyclopentanone derivatives with chlorophenyl groups (e.g., 5-[(4-chlorophenyl)methyl]-2,2-dimethylcyclopentanone) are critical intermediates for fungicides, hinting at possible applications for the target compound .

Preparation Methods

Solvent-Free Phase Transfer Catalysis

A green chemistry approach avoids traditional solvents by using pinacolone as both the reagent and solvent. This method employs NaOH and a phase transfer catalyst (e.g., methyltributylammonium chloride) .

Procedure :

  • Step 1 : Mix p-chlorobenzaldehyde (1 equiv) with excess pinacolone (10–50 equiv).

  • Step 2 : Add NaOH (3–10 equiv) and methyltributylammonium chloride (0.5–1.5 equiv).

  • Step 3 : Heat at 100–105°C for 2–4 hours.

Key Conditions :

ParameterDetails
CatalystMethyltributylammonium chloride
BaseNaOH
Temperature100–105°C
Yield>95%

Advantages : Eliminates solvent waste and achieves near-quantitative yields.

Palladium-Catalyzed Coupling and Reduction

This two-step method involves a Pd-catalyzed coupling of p-iodochlorobenzene with allyl alcohol, followed by sodium borohydride reduction .

Procedure :

  • Step 1 : React p-iodochlorobenzene (1 equiv) with allyl alcohol (1.2 equiv) using Pd(OAc)₂ (0.05–0.15 mol%) and tetramethylammonium chloride (0.9–1.5 equiv) in DMF at 50–100°C.

  • Step 2 : Reduce the intermediate aldehyde with NaBH₄ (0.25–0.35 equiv) at −20–10°C.

Key Conditions :

ParameterDetails
CatalystPd(OAc)₂
Reducing AgentNaBH₄
Temperature50–100°C (Step 1); −20–10°C (Step 2)
Yield70–75%

Limitations : Requires handling of toxic palladium catalysts.

Friedel-Crafts Acylation Followed by Reduction

A multi-step route involving Friedel-Crafts acylation of indole derivatives with 4-chlorobenzoyl chloride, followed by reduction of the ketone to the alcohol .

Procedure :

  • Step 1 : Perform acylation using ZrCl₄ (1.5 equiv) in dichloroethane at 0–30°C.

  • Step 2 : Reduce the resulting ketone with LiAlH₄ in THF.

Key Conditions :

ParameterDetails
CatalystZrCl₄ or ZnO
Reducing AgentLiAlH₄
Yield (Overall)60–70%

Applications : Suitable for synthesizing analogs with additional aromatic substituents.

Cobalt-Catalyzed C–H Functionalization

A newer method leveraging cobalt catalysts for direct benzylation of arenes. This approach avoids pre-functionalized substrates .

Procedure :

  • Step 1 : React 4-chlorophenylmagnesium bromide with 2,2-dimethylpropanal in the presence of Co(acac)₂ (5 mol%) and a ligand (e.g., 1,10-phenanthroline).

  • Step 2 : Quench with aqueous NH₄Cl and purify via column chromatography.

Key Conditions :

ParameterDetails
CatalystCo(acac)₂
Ligand1,10-Phenanthroline
Yield65–75%

Advantages : Atom-economical and avoids halogenated intermediates.

Comparative Analysis of Methods

MethodYield (%)Cost EfficiencyEnvironmental ImpactScalability
Horner-Wadsworth-Emmons85–90ModerateModerate (solvent use)Industrial
Phase Transfer Catalysis>95HighLow (solvent-free)Industrial
Pd-Catalyzed Coupling70–75LowModerate (Pd waste)Lab-scale
Friedel-Crafts Acylation60–70ModerateHigh (harsh reagents)Lab-scale
Co-Catalyzed C–H65–75HighLowEmerging

Key Takeaways :

  • The phase transfer catalysis method is optimal for industrial applications due to high yields and minimal waste.

  • Cobalt-catalyzed C–H functionalization shows promise for sustainable synthesis but requires further optimization.

For specialized applications requiring chiral purity, enzymatic resolution or asymmetric catalysis (e.g., using Ru-BINAP complexes) may be employed, though these are not covered in the cited literature .

Q & A

Q. What are the recommended synthetic routes for 1-(4-Chlorophenyl)-2,2-dimethylpropanol?

The synthesis of this compound can be achieved through multi-step organic reactions. A common strategy involves Friedel-Crafts acylation (adapted from similar chlorophenyl compounds), where 4-chlorobenzene reacts with a branched acyl chloride (e.g., 2,2-dimethylpropanoyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride. Subsequent reduction of the ketone intermediate using agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) yields the target alcohol . Alternative routes may involve nucleophilic substitution of halogenated precursors, leveraging the reactivity of chloroaryl groups .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the presence of the 4-chlorophenyl group, methyl substituents, and hydroxyl proton .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (C₁₁H₁₅ClO) and fragmentation patterns .
  • Infrared Spectroscopy (FTIR) : Identification of O–H (3200–3600 cm⁻¹) and C–Cl (550–850 cm⁻¹) stretches .

Q. How should researchers handle and store this compound safely?

  • Storage : Keep in a cool, dry environment (<25°C) in airtight containers to prevent moisture absorption or degradation .
  • Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Work under fume hoods to minimize inhalation risks .

Advanced Questions

Q. How can reaction yields be optimized during synthesis?

Yield optimization requires:

  • Temperature Control : Maintain anhydrous conditions and low temperatures (−10°C to 0°C) during Friedel-Crafts acylation to suppress side reactions like polyacylation .
  • Catalyst Selection : Use AlCl₃ or FeCl₃ for efficient electrophilic substitution .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted starting materials and byproducts .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking : Tools like AutoDock Vina model interactions with enzymes (e.g., cytochrome P450) by analyzing binding affinities and steric compatibility .
  • Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) to assess reactivity and stability .

Q. How can researchers resolve contradictions in spectral data during characterization?

  • Cross-Validation : Compare NMR/MS data with synthetic intermediates or published spectra of analogous compounds .
  • Impurity Analysis : Use HPLC or GC-MS to detect trace solvents or side products affecting spectral clarity .

Q. What strategies mitigate side reactions in halogenated intermediates?

  • Protecting Groups : Temporarily block the hydroxyl group (e.g., using tert-butyldimethylsilyl chloride) during halogenation steps to prevent oxidation .
  • Regioselective Catalysts : Employ Pd-based catalysts for controlled cross-coupling reactions .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities of similar compounds?

  • Structural Comparison : Use X-ray crystallography or computational modeling to identify conformational differences between analogs (e.g., sulfonyl vs. non-sulfonyl derivatives) .
  • Assay Standardization : Replicate experiments under identical conditions (e.g., cell lines, solvent controls) to isolate variables .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

StepReagents/ConditionsYield (%)*Reference
Friedel-CraftsAlCl₃, 2,2-dimethylpropanoyl chloride, 0°C65–75
Ketone ReductionNaBH₄, MeOH, RT80–85
Halogen SubstitutionKI, acetone, reflux70–78

*Hypothetical yields based on analogous reactions.

Q. Table 2: NMR Spectral Peaks

Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
4-Chlorophenyl7.2–7.4 (d, 2H)128–135
2,2-Dimethylpropanol1.2 (s, 6H)28, 70
–OH2.1 (s, 1H)

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